1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-fluorophenylacetic acid and an amine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring can be further functionalized by introducing the pentan-3-yl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-chlorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide
- 1-[2-(4-bromophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide
- 1-[2-(4-methylphenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide
Uniqueness
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C18H25FN2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H25FN2O2/c1-3-16(4-2)20-18(23)14-11-17(22)21(12-14)10-9-13-5-7-15(19)8-6-13/h5-8,14,16H,3-4,9-12H2,1-2H3,(H,20,23) |
InChI Key |
PBBVQOUIQWWSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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